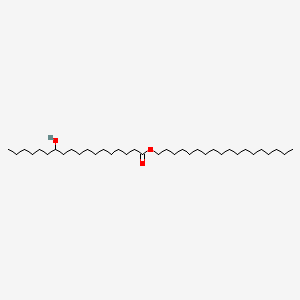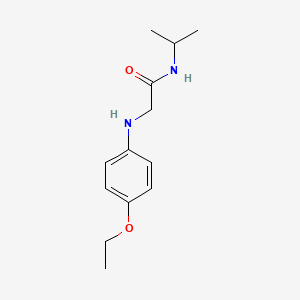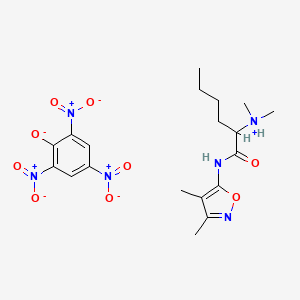
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a synthetic organic compound that belongs to the class of amides and isoxazoles. This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethyl-isoxazole ring, and a hexanamide backbone. The picrate salt form is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Hexanamide Backbone: The hexanamide backbone can be synthesized through an amidation reaction involving hexanoic acid and an appropriate amine.
Formation of the Picrate Salt: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the isoxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the hexanamide backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides may be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a tool in biochemical research.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)pentanamide picrate: Similar structure with a pentanamide backbone.
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butanamide picrate: Similar structure with a butanamide backbone.
Uniqueness
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
94440-40-1 |
|---|---|
Formule moléculaire |
C19H26N6O9 |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-dimethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C13H23N3O2.C6H3N3O7/c1-6-7-8-11(16(4)5)12(17)14-13-9(2)10(3)15-18-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,6-8H2,1-5H3,(H,14,17);1-2,10H |
Clé InChI |
KZEHVFUOOTZBAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



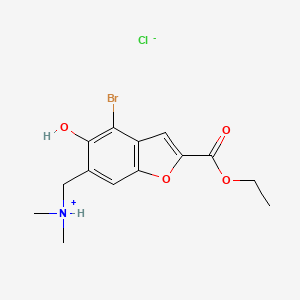
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
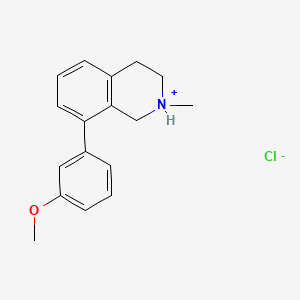
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)

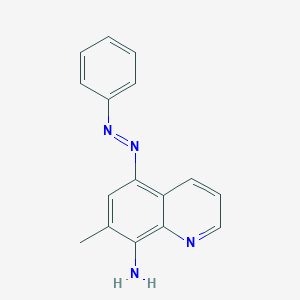
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)

